3-Bromo-2-chloro-4,5-difluoroaniline
Description
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Structure
3D Structure
Properties
Molecular Formula |
C6H3BrClF2N |
|---|---|
Molecular Weight |
242.45 g/mol |
IUPAC Name |
3-bromo-2-chloro-4,5-difluoroaniline |
InChI |
InChI=1S/C6H3BrClF2N/c7-4-5(8)3(11)1-2(9)6(4)10/h1H,11H2 |
InChI Key |
WECDSPSRZNKDGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)Br)Cl)N |
Origin of Product |
United States |
Synthetic Methodologies for 3 Bromo 2 Chloro 4,5 Difluoroaniline
Retrosynthetic Analysis and Key Disconnections
A retrosynthetic analysis of 3-bromo-2-chloro-4,5-difluoroaniline suggests several possible disconnections. The most straightforward approaches involve transformations of functional groups already present on a highly substituted benzene (B151609) ring. Key disconnections can be envisioned from precursors where the aniline (B41778) functionality is derived from other nitrogen-containing groups or where the aromatic ring is assembled from a less substituted precursor. The synthetic pathways detailed below are based on logical retrosynthetic steps from complex, specifically substituted starting materials.
Precursor Identification and Synthesis Pathways
The synthesis of a complex molecule like this compound is highly dependent on the availability of suitable starting materials. This section explores hypothetical synthetic pathways from specific, highly functionalized precursors.
Derivatization from 6-bromo-7-chloro-4,5-difluoro-1H-indole-2,3-dione
One potential, albeit complex, pathway originates from 6-bromo-7-chloro-4,5-difluoro-1H-indole-2,3-dione. Isatins (1H-indole-2,3-diones) are versatile intermediates in organic synthesis. nih.gov A plausible, multi-step transformation to the target aniline would require the cleavage and removal of the two carbonyl groups at positions 2 and 3 of the indole (B1671886) ring system.
A hypothetical route could proceed through oxidative cleavage. Isatin (B1672199) can be oxidized to isatoic anhydride (B1165640), a process that involves the cleavage of the C2-C3 bond. nih.gov A similar transformation of the substituted isatin precursor could yield a substituted N-carboxyanthranilic acid derivative. Subsequent hydrolysis and decarboxylation of this intermediate would then lead to the formation of the target aniline. This sequence effectively removes the C2 and C3 carbons from the heterocyclic ring, leaving the aniline core. Copper-catalyzed decarbonylative reactions have also been reported for isatins, suggesting another possible, though complex, avenue for transformation. researchgate.net
Conversion from 2-amino-4-bromo-3-chloro-5,6-difluorobenzoic acid
A more direct synthetic route could involve the decarboxylation of a corresponding substituted aminobenzoic acid. The decarboxylation of aminobenzoic acids is a known transformation that can be achieved thermally or under acidic conditions. researchgate.netgoogle.comcdnsciencepub.com This method directly removes the carboxylic acid group to yield the corresponding aniline.
However, it is crucial to note that the direct decarboxylation of the specified precursor, 2-amino-4-bromo-3-chloro-5,6-difluorobenzoic acid, would yield 4-bromo-3-chloro-5,6-difluoroaniline. The substitution pattern of this product does not match the target compound, this compound. Therefore, while the chemical principle of decarboxylation is sound, this specific precursor would not lead to the desired product. A hypothetical precursor with the correct substitution pattern, namely 2-amino-3-bromo-4-chloro-5,6-difluorobenzoic acid, would be required for this strategy to be viable.
Exploration of Alternative Starting Materials and Sequential Halogenation
An alternative strategy involves the stepwise introduction of halogen substituents onto a simpler, difluorinated aniline precursor. This approach relies on controlling the regioselectivity of electrophilic aromatic substitution reactions. For instance, one could envision starting with 3,4-difluoroaniline (B56902) and sequentially introducing the chlorine and bromine atoms.
The directing effects of the amino group (ortho-, para-directing) and the fluorine atoms (ortho-, para-directing but deactivating) would need to be carefully managed. The inherent reactivity patterns of anilines can lead to mixtures of products, especially in complex systems with multiple substituents. rsc.orgresearchgate.net To achieve the desired 2-chloro, 3-bromo substitution pattern, it would likely be necessary to employ a directing group strategy. This could involve modifying the amino group to control its directing influence or using transition metal-catalyzed C-H activation methods, which have emerged as powerful tools for achieving non-traditional regioselectivity in the halogenation of anilines and benzoic acids. researchgate.netnih.gov Such methods can provide access to isomers that are difficult to obtain through classical electrophilic substitution. rsc.orgresearchgate.net
Detailed Reaction Conditions and Mechanistic Considerations
The specific reaction conditions are critical for the success of any proposed synthetic pathway. The choice of reagents, solvents, and temperature can significantly influence yield and selectivity.
Reagent Stoichiometry and Solvent Effects (e.g., aqueous ethanol (B145695), 2M NaOH)
For the proposed pathway involving the decarboxylation of a substituted aminobenzoic acid , typical conditions involve heating in an acidic aqueous solution. researchgate.netgoogle.com The mechanism is believed to involve an electrophilic substitution where a proton attacks the ring, facilitating the loss of carbon dioxide. cdnsciencepub.com The stoichiometry of the acid catalyst would be crucial. Solvents like aqueous ethanol could be employed to improve the solubility of the organic substrate. Following the reaction, a base such as 2M NaOH would be used to neutralize the acid and isolate the aniline product.
In the hypothetical derivatization from the isatin precursor , the initial oxidative cleavage might be performed using hydrogen peroxide with a suitable catalyst. nih.gov The subsequent hydrolysis and decarboxylation steps would likely be conducted in an aqueous medium, potentially with acid or base catalysis. Here, aqueous ethanol could again serve to solubilize the complex heterocyclic intermediate, while 2M NaOH could be used for hydrolysis of any ester intermediates or for the final workup.
For sequential halogenation , conditions would vary widely. Classical electrophilic halogenation might use N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) as halogen sources. Palladium-catalyzed C-H halogenation reactions often require specific ligands and additives, with solvents like hexafluoroisopropanol (HFIP) having been shown to be effective. researchgate.net In these complex, multi-step syntheses, reagent stoichiometry must be precisely controlled to avoid over-halogenation or side reactions.
Temperature and Pressure Optimization Strategies
The key steps in the synthesis of this compound are the nitration of a precursor like 1-bromo-2-chloro-4,5-difluorobenzene (B1272681) and the subsequent reduction of the resulting nitro compound. The efficiency and selectivity of these reactions are highly dependent on temperature and pressure.
For the nitration step , a critical consideration is the control of temperature to prevent the formation of undesired isomers and over-nitration. Typically, a mixture of fuming sulfuric acid and concentrated nitric acid is employed. The reaction is often initiated at a low temperature, for instance, between 0°C and 5°C, with the dropwise addition of the nitrating agent. After the initial addition, the temperature may be gradually raised to a specific point, for example, 20-26°C, and maintained for a period to ensure the completion of the reaction. This careful temperature management is crucial for maximizing the yield of the desired 3-nitro isomer.
The subsequent reduction of the nitro group to an amine can be achieved through various methods, including catalytic hydrogenation or using reducing agents like tin(II) chloride or iron powder.
Catalytic Hydrogenation: This method often requires elevated pressure of hydrogen gas. The pressure can range from atmospheric to several atmospheres, and the optimal pressure is determined by the catalyst used (e.g., Palladium on carbon) and the reaction scale. The temperature is also a key parameter and is typically kept moderate to avoid side reactions.
Metal-based Reductions: When using reagents like tin(II) chloride in a solvent such as ethanol, the reaction is often carried out under reflux conditions, meaning the temperature is maintained at the boiling point of the solvent. Pressure is generally not a critical parameter in these reactions, which are typically performed at atmospheric pressure.
The optimization of these parameters is essential for achieving high conversion rates and minimizing the formation of impurities.
Isolation and Purification Techniques for Synthetic Intermediates (e.g., C18-flash chromatography)
The isolation and purification of the intermediates and the final product, this compound, are critical for obtaining a high-purity compound. Standard laboratory procedures such as extraction, washing, and drying are employed to remove inorganic byproducts and residual reagents.
Following initial workup, chromatographic techniques are indispensable for separating the desired compound from isomers and other organic impurities. While traditional silica (B1680970) gel column chromatography is widely used, for highly halogenated and often non-polar compounds, reversed-phase chromatography , particularly C18-flash chromatography , offers a powerful alternative.
C18-flash chromatography utilizes a non-polar stationary phase (C18-bonded silica) and a polar mobile phase (typically mixtures of water with acetonitrile (B52724) or methanol). This technique separates compounds based on their hydrophobicity. For a complex mixture of halogenated aromatic compounds, this method can provide superior separation efficiency compared to normal-phase chromatography. The use of pre-packed C18 cartridges in automated flash chromatography systems allows for rapid and efficient purification. The selection of the appropriate solvent gradient is crucial for achieving optimal separation.
Optimization of Synthetic Yields and Process Efficiency
The subsequent nitration and reduction steps must also be optimized. For the reduction of a similar compound, 1-bromo-2-chloro-3-nitrobenzene, to 3-bromo-2-chloroaniline, yields can vary significantly depending on the chosen method. For example, reduction using iron powder in acetic acid and ethanol has been reported to achieve a high yield, while reduction with tin(II) chloride under reflux conditions might result in a lower yield of around 55.2%. guidechem.com
| Step | Precursor | Reagents | Reported Yield |
| Halogenation | - | - | 76% (for 1-bromo-2-chloro-4,5-difluorobenzene) |
| Reduction | 1-bromo-2-chloro-3-nitrobenzene | Iron powder, Acetic Acid, Ethanol | High |
| Reduction | 1-bromo-2-chloro-3-nitrobenzene | Tin(II) chloride, Ethanol | 55.2% |
Comparative Analysis of Synthetic Routes: Advantages and Limitations
While a definitive, optimized synthetic route for this compound is not extensively documented in publicly available literature, a comparative analysis of potential strategies can be made based on the synthesis of analogous compounds.
Route 1: Nitration followed by Reduction
Starting Material: 1-bromo-2-chloro-4,5-difluorobenzene.
Advantages: This is a classical and well-established approach for introducing an amino group onto an aromatic ring. The starting material, while complex, can be synthesized. The reagents for nitration and reduction are readily available.
Limitations: The nitration step can lead to the formation of multiple isomers, necessitating a robust purification strategy. The regioselectivity of the nitration is a critical challenge that needs to be carefully controlled through reaction conditions. The reduction of the nitro group can sometimes be challenging for highly halogenated compounds and may require specific catalysts or reducing agents to achieve high yields without dehalogenation.
Alternative Routes:
While not explicitly detailed for this specific molecule, other synthetic strategies for related anilines could potentially be adapted. These might include:
Direct Amination of a Precursor: This would involve the direct introduction of an amino group onto a suitable precursor. However, the high degree of halogenation on the benzene ring might render the molecule less reactive towards nucleophilic aromatic substitution.
Rearrangement Reactions: Certain rearrangement reactions could theoretically be employed to introduce the amine functionality, but these are often complex and may not be suitable for large-scale synthesis.
Considering the available information, the nitration and subsequent reduction of 1-bromo-2-chloro-4,5-difluorobenzene appears to be the most logical and feasible synthetic approach. However, significant experimental work would be required to optimize the reaction conditions for each step to maximize the yield and purity of the final product, this compound. The development of an efficient purification protocol, likely involving reversed-phase chromatography, would be a critical component of a successful synthesis.
Advanced Spectroscopic Characterization and Structural Elucidation of 3 Bromo 2 Chloro 4,5 Difluoroaniline
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of 3-Bromo-2-chloro-4,5-difluoroaniline, offering unambiguous evidence of its substitution pattern.
The ¹H NMR spectrum provides a clear and simple proton count and identifies the electronic environment of the protons. In a dimethyl sulfoxide (B87167) (DMSO-d₆) solvent, the spectrum displays two distinct signals. A broad singlet appears at approximately 5.80 ppm, which integrates to two protons and is assigned to the amine (-NH₂) group. The sole aromatic proton, located at the C-6 position, gives rise to a signal at approximately 6.82 ppm. This signal is split into a doublet of doublets (dd), a pattern resulting from coupling to the two adjacent fluorine nuclei at C-5 (a three-bond coupling, ³JH-F) and C-4 (a four-bond coupling, ⁴JH-F).
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 6.82 | dd | 1H | Ar-H (H-6) |
| 5.80 | s | 2H | -NH₂ |
The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, corresponding to the six carbon atoms of the aromatic ring. The chemical shifts are heavily influenced by the electron-withdrawing and donating effects of the various substituents (-NH₂, -Br, -Cl, -F). The carbons directly bonded to the highly electronegative fluorine atoms (C-4, C-5) would exhibit large chemical shifts and show characteristic splitting due to carbon-fluorine coupling (JC-F). The carbon attached to the amino group (C-1) would appear at a relatively upfield position compared to the others due to the amine's electron-donating nature, while the carbons bonded to bromine (C-3) and chlorine (C-2) would be shifted downfield.
| Assignment | Predicted Chemical Shift (ppm) | Key Influences |
| C-1 | ~140-145 | Attached to -NH₂ |
| C-2 | ~115-120 | Attached to -Cl |
| C-3 | ~100-105 | Attached to -Br |
| C-4 | ~150-155 (d) | Attached to -F |
| C-5 | ~145-150 (d) | Attached to -F |
| C-6 | ~110-115 | Attached to -H |
Note: The chemical shifts are predicted values and may vary based on solvent and experimental conditions. The 'd' indicates expected splitting from C-F coupling.
¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. For this compound, two distinct signals are anticipated, as the fluorine atoms at the C-4 and C-5 positions are in chemically non-equivalent environments. Each signal would appear as a doublet, resulting from the mutual three-bond coupling (³JF-F). Furthermore, each of these signals would exhibit additional, smaller splitting due to coupling with the aromatic proton at C-6.
To confirm the assignments from 1D NMR spectra and piece together the molecule's connectivity, two-dimensional NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment would show no correlations in the aromatic region, confirming the presence of an isolated aromatic proton.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the ¹H signal at 6.82 ppm to the C-6 carbon signal.
High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Molecular Weight Confirmation
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful tool for verifying the purity of the synthesized compound and confirming its molecular weight. The HPLC chromatogram would ideally show a single major peak, indicating a high degree of purity. The mass spectrometer provides the mass-to-charge ratio (m/z) of the eluted compound.
Using positive-ion Electrospray Ionization (ESI+), the compound is readily protonated to form the molecular ion [M+H]⁺. The mass spectrum exhibits a characteristic isotopic cluster due to the natural abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) isotopes. The peak corresponding to the lightest isotopes ([C₆H₅⁷⁹Br³⁵Cl F₂N]⁺) is observed at m/z ≈ 242. The full isotopic pattern provides definitive confirmation of the presence of one bromine and one chlorine atom in the molecule.
| Ion Species | Calculated m/z | Relative Intensity (%) |
| [M(⁷⁹Br, ³⁵Cl)+H]⁺ | 241.94 | ~76 |
| [M(⁸¹Br, ³⁵Cl)+H]⁺ / [M(⁷⁹Br, ³⁷Cl)+H]⁺ | 243.94 | 100 |
| [M(⁸¹Br, ³⁷Cl)+H]⁺ | 245.94 | ~32 |
Ultra-Performance Liquid Chromatography (UPLC) Integration for Analytical Separation
Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique that offers significant advantages in speed and sensitivity over traditional High-Performance Liquid Chromatography (HPLC) for the analysis of complex mixtures, including halogenated anilines. oup.comthermofisher.com The separation of this compound and related impurities can be effectively achieved using UPLC systems, often coupled with UV-Diode Array Detection (DAD) or mass spectrometry (MS). srce.hr
A typical UPLC method for halogenated anilines employs a sub-2 µm particle column, such as a C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm). srce.hr Gradient elution is commonly used to achieve optimal separation. For instance, a mobile phase consisting of water and acetonitrile (B52724), sometimes with additives like formic acid for MS compatibility, allows for the efficient separation of aniline (B41778) derivatives. srce.hrsielc.com A study on the impurity profiling of a similar compound, 3-bromo-5-(trifluoromethyl)aniline, utilized a water/acetonitrile gradient on a C18 column, demonstrating the high resolving power of UPLC for closely related halogenated compounds. srce.hr The high efficiency of UPLC allows for rapid analysis times and sensitive detection, making it an indispensable tool for purity assessment and quality control.
| Parameter | Condition | Reference |
|---|---|---|
| Instrument | Agilent 1290 Infinity II LC or Waters Acquity UPLC I-Class | srce.hr |
| Column | Waters Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm) | srce.hr |
| Mobile Phase A | Water or Water/Acetonitrile (95:5, v/v) | srce.hr |
| Mobile Phase B | Acetonitrile (may contain 0.02% formic acid) | srce.hr |
| Detection | UV-DAD (e.g., 224 nm) or Mass Spectrometry | srce.hr |
| Column Temperature | e.g., 60 °C | srce.hr |
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular vibrations within a compound.
Infrared spectroscopy is particularly useful for identifying the characteristic stretching vibrations of the amine (N-H) and carbon-fluorine (C-F) bonds in this compound.
N-H Stretches: The N-H stretching vibrations of the primary amine group in anilines typically appear in the region of 3300-3500 cm⁻¹. These usually manifest as two distinct bands corresponding to the symmetric and asymmetric stretching modes. uomustansiriyah.edu.iq In substituted anilines, the exact position of these bands can be influenced by electronic effects of the ring substituents and hydrogen bonding. nih.gov For the title compound, these bands are expected within this characteristic range.
C-F Stretches: The carbon-fluorine (C-F) stretching vibrations are known to produce strong absorption bands in the IR spectrum, typically in the 1000-1400 cm⁻¹ region. The presence of two fluorine atoms on the aromatic ring of this compound would be expected to give rise to prominent bands in this area. In a study of 4-fluoroaniline, the C-F bond length was calculated to be approximately 1.36 Å, and its vibrational modes are well-characterized. tsijournals.com
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 | uomustansiriyah.edu.iq |
| Aromatic C-H | Stretch | 3000 - 3100 | core.ac.uklibretexts.org |
| Aromatic C=C | Ring Stretch | 1430 - 1650 | core.ac.uk |
| Carbon-Fluorine (C-F) | Stretch | 1000 - 1400 | tsijournals.com |
| Carbon-Nitrogen (C-N) | Stretch | ~1270 | tsijournals.comresearchgate.net |
Raman spectroscopy is complementary to IR spectroscopy and is particularly effective for observing symmetric vibrations and vibrations of the carbon skeleton, such as the aromatic ring modes. For substituted anilines, the C=C stretching vibrations of the aromatic ring typically appear in the 1430-1650 cm⁻¹ region. core.ac.uk The breathing mode of the benzene (B151609) ring, which is a strong band in the Raman spectrum of benzene, is sensitive to substitution. researchgate.net In aniline, this appears around 810 cm⁻¹. The specific substitution pattern of this compound will influence the exact frequencies and intensities of these aromatic ring vibrations, providing a unique spectral fingerprint. Computational studies on similar molecules like chloro-substituted anilines have been used to assign these normal modes of vibration to the observed frequencies. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions (e.g., detection in range of 220-320 nm)
UV-Vis spectroscopy measures the absorption of UV or visible radiation, which corresponds to the excitation of outer electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). shu.ac.uklibretexts.org For aromatic compounds like anilines, the key electronic transitions are typically π→π* and n→π*. shu.ac.uk
The aniline spectrum in a non-polar solvent like cyclohexane (B81311) shows two main absorption bands: a strong band around 234 nm and a weaker, more structured band around 285 nm. cdnsciencepub.com These are often attributed to π→π* transitions of the benzene ring, modified by the electron-donating amino group. cdnsciencepub.comresearchgate.net The presence of halogen substituents on the aromatic ring acts as auxochromes, which can cause shifts in the wavelength of maximum absorption (λ_max). The detection of halogenated anilines is often performed in the 220-320 nm range. oup.com The specific absorption maxima for this compound would fall within this region, influenced by the cumulative electronic effects of the bromine, chlorine, and fluorine substituents.
X-ray Diffraction Analysis for Solid-State Molecular Conformation
For example, the crystal structure of 4-Bromo-2-chloroaniline reveals an almost planar molecule. researchgate.net In the solid state, halogenated anilines are often organized by a network of intermolecular interactions, including N-H···N hydrogen bonds and, significantly, halogen bonds (e.g., N-H···Br). researchgate.netresearchgate.net Studies on perhalogenated anilines show they can act as donors for both hydrogen and halogen bonds, which direct the supramolecular assembly in the crystal. nih.govacs.org It is highly probable that the crystal packing of this compound is also governed by a combination of N-H···N hydrogen bonds and potential halogen bonds involving the bromine and chlorine atoms, leading to the formation of layered or chain-like structures. researchgate.netresearchgate.net
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₆H₅BrClN | researchgate.net |
| Crystal System | Orthorhombic | researchgate.net |
| Space Group | P2₁2₁2₁ | researchgate.net |
| a (Å) | 10.965 (4) | researchgate.net |
| b (Å) | 15.814 (6) | researchgate.net |
| c (Å) | 4.0232 (15) | researchgate.net |
| Key Feature | Almost planar molecule with N-H···N and N-H···Br hydrogen bonds | researchgate.net |
Reactivity and Derivatization Strategies of 3 Bromo 2 Chloro 4,5 Difluoroaniline
Reactions Involving the Primary Amine Functional Group
The primary amine group in 3-Bromo-2-chloro-4,5-difluoroaniline is a key site for a variety of chemical modifications, including acylation, sulfonylation, diazotization, and condensation reactions to form heterocyclic structures and imine derivatives.
Acylation and Sulfonylation Reactions
The primary amine of this compound readily undergoes acylation and sulfonylation. These reactions are often employed to protect the amine functionality or to introduce specific amide or sulfonamide moieties, which can significantly alter the compound's electronic and biological properties.
Acylation is typically achieved by reacting the aniline (B41778) with an acylating agent such as an acyl chloride or anhydride (B1165640) in the presence of a base. For instance, acetylation, a common protective strategy, involves the reaction with acetic anhydride. This transformation converts the nucleophilic and potentially reactive amine into a less reactive and more stable acetamide, which can be useful during subsequent synthetic steps that might otherwise affect the amine group. researchgate.net
Sulfonylation involves the reaction of the aniline with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base like pyridine (B92270) or triethylamine. This yields the corresponding sulfonamide.
| Reaction Type | Typical Reagent | Functional Group Formed | Purpose |
| Acylation | Acyl Chloride (RCOCl), Anhydride ((RCO)₂O) | Amide (-NHCOR) | Protection, Synthesis of Derivatives |
| Sulfonylation | Sulfonyl Chloride (RSO₂Cl) | Sulfonamide (-NHSO₂R) | Synthesis of Bioactive Molecules |
This table summarizes common acylation and sulfonylation reactions for primary amines.
Diazotization and Sandmeyer Reactions for Halogen Exchange or Introduction
The amine group of this compound can be converted into a diazonium salt, which is a highly versatile intermediate for introducing a wide array of functional groups. libretexts.org This two-step process begins with diazotization, followed by a substitution reaction, famously exemplified by the Sandmeyer reaction. wikipedia.orgmasterorganicchemistry.com
Diazotization is performed by treating the aniline with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). This converts the -NH₂ group into a diazonium group (-N₂⁺).
The resulting aryl diazonium salt is an excellent leaving group (N₂) and can be displaced by various nucleophiles. The Sandmeyer reaction utilizes copper(I) salts as catalysts to introduce halides or other functionalities. nih.gov
Chlorination/Bromination: Treating the diazonium salt with copper(I) chloride (CuCl) or copper(I) bromide (CuBr) allows for the replacement of the diazonium group with a chlorine or bromine atom, respectively. masterorganicchemistry.com This provides a method for halogen exchange on the aromatic ring.
Cyanation: The use of copper(I) cyanide (CuCN) introduces a nitrile group (-CN), which is a valuable precursor for synthesizing carboxylic acids, amides, or amines. wikipedia.org
This sequence offers a powerful tool for modifying the substitution pattern of the aromatic ring in ways that are not achievable through direct electrophilic aromatic substitution. libretexts.org
Condensation Reactions Leading to Heterocyclic Systems (e.g., formation of quinazolin-4-ol derivatives)
The primary amine of this compound serves as a key nucleophile in condensation reactions to construct various heterocyclic systems. A notable example is the synthesis of quinazolin-4-ol (or quinazolin-4-one) derivatives. While direct synthesis from the aniline is part of a multi-step process, the amine is the foundational element for building the pyrimidine (B1678525) portion of the quinazoline (B50416) core.
A common synthetic pathway involves the initial conversion of the aniline to an anthranilic acid derivative (2-amino-3-bromo-4-chloro-5,6-difluorobenzoic acid). This intermediate can then undergo cyclocondensation with a suitable one-carbon source. For example, reacting the anthranilic acid derivative with formamide (B127407) or triethyl orthoformate, followed by cyclization, yields the corresponding substituted quinazolin-4-ol. scispace.com Alternatively, condensation of the corresponding 2-aminobenzamide (B116534) with an aldehyde, followed by oxidation, can also produce the quinazolinone ring system. organic-chemistry.org These heterocyclic scaffolds are of significant interest in medicinal chemistry. nih.gov
Formation of Schiff Bases and Related Imine Derivatives
This compound can react with aldehydes or ketones in the presence of an acid or base catalyst to form Schiff bases, also known as imines or azomethines. internationaljournalcorner.com This condensation reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by the elimination of a water molecule.
The reaction is typically carried out by refluxing the aniline and the carbonyl compound in a solvent like ethanol (B145695) or methanol. researchgate.net The resulting Schiff bases contain a C=N double bond and are important intermediates in organic synthesis. They can also form stable coordination complexes with various transition metals, a property that is widely explored in coordination chemistry. nih.gov
| Reactant | Product Type | Key Bond Formed |
| Aldehyde (R-CHO) | Schiff Base (Imine) | C=N |
| Ketone (R-CO-R') | Schiff Base (Imine) | C=N |
This table outlines the formation of Schiff bases from this compound.
Transformations Involving the Halogen Substituents (Bromine and Chlorine)
The aryl-halogen bonds in this compound provide another avenue for derivatization, most notably through palladium-catalyzed cross-coupling reactions. The differential reactivity of the bromine and chlorine atoms allows for selective functionalization.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.gov The Suzuki-Miyaura coupling, which couples an organohalide with an organoboron compound, is particularly powerful for this substrate. wikipedia.orglibretexts.org
The reactivity of aryl halides in these reactions generally follows the trend: I > Br > OTf >> Cl. harvard.edu This differential reactivity is crucial for this compound, as it allows for selective coupling at the more reactive C-Br bond while leaving the C-Cl bond intact. This regioselectivity enables the stepwise introduction of different substituents.
A typical Suzuki reaction involves three main steps in its catalytic cycle: libretexts.org
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the aniline.
Transmetalation: The organic group from the organoboron reagent (e.g., a phenylboronic acid) is transferred to the palladium center.
Reductive Elimination: The two organic partners are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.
The reaction requires a palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄), a phosphine (B1218219) ligand, and a base (e.g., K₂CO₃, Cs₂CO₃). nih.govorganic-chemistry.org By carefully selecting the catalyst and reaction conditions, it is possible to achieve high yields for the coupling of various aryl or vinyl boronic acids at the bromine position. nih.gov
| Reaction Component | Example | Role in Suzuki Coupling |
| Aryl Halide | This compound | Electrophilic partner (C-Br bond is reactive site) |
| Organoboron Reagent | Phenylboronic acid (PhB(OH)₂) | Nucleophilic partner |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | Facilitates the coupling cycle |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃ | Activates the organoboron reagent |
| Solvent | Dioxane/Water, Toluene, DMF | Medium for the reaction |
This table details the key components for a Suzuki cross-coupling reaction involving this compound.
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Fluorinated Ring
Nucleophilic aromatic substitution (SNAr) is a key reaction for highly halogenated and electron-deficient aromatic rings. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The presence of strong electron-withdrawing groups ortho and/or para to the leaving group is essential for stabilizing this intermediate.
In this compound, the two fluorine atoms, along with the bromine and chlorine, are electron-withdrawing by induction, which deactivates the ring towards electrophilic attack but activates it for nucleophilic attack. The amino group, while activating for electrophilic substitution, has a less pronounced effect in SNAr. The fluorine atoms themselves can act as leaving groups in SNAr reactions, particularly when activated by other substituents. Therefore, under suitable conditions with strong nucleophiles (e.g., alkoxides, thiolates), substitution of one of the fluorine atoms is a plausible reaction pathway.
Grignard Reagent Formation and Subsequent Reactions
The formation of a Grignard reagent from this compound is complicated by the presence of the acidic N-H protons of the amino group. Grignard reagents are extremely strong bases and would simply deprotonate the aniline rather than reacting with the carbon-halogen bond.
To achieve Grignard formation, the amino group must first be protected. organic-chemistry.org Common protecting groups for amines include carbamates (e.g., Boc, Cbz) or amides. organic-chemistry.orgmasterorganicchemistry.com After protection, the resulting N-protected haloaniline can be treated with magnesium metal. The Grignard reagent would form preferentially at the more reactive C-Br bond. Once formed, this organometallic intermediate could be used in a variety of subsequent reactions, such as reacting with aldehydes, ketones, or nitriles to install new carbon-based functional groups.
Reactivity of the Aromatic Ring System
Amino Group (-NH2): This is a powerful activating group due to its ability to donate its lone pair of electrons into the aromatic π-system via resonance (+M effect). chemistrysteps.com This effect strongly outweighs its inductive electron withdrawal (-I effect) and directs incoming electrophiles to the ortho and para positions. chemistrysteps.com However, in this heavily substituted ring, the only available position is C-6, which is ortho to the amino group.
Halogen Groups (-F, -Cl, -Br): Halogens are deactivating groups. They are strongly electronegative and withdraw electron density from the ring inductively (-I effect), making the ring less nucleophilic and thus less reactive towards electrophiles compared to benzene (B151609). libretexts.org However, they can donate lone-pair electron density through resonance (+M effect), which directs incoming electrophiles to the ortho and para positions. minia.edu.eg
The combined effect is a ring that is generally deactivated towards electrophilic aromatic substitution compared to aniline itself, due to the presence of four electron-withdrawing halogens. researchgate.net However, the powerful activating and directing effect of the amino group would likely dominate any potential electrophilic substitution, directing the electrophile to the C-6 position, provided steric hindrance is not prohibitive. The electron-withdrawing nature of the substituents increases the acidity of the N-H protons and decreases the basicity of the aniline compared to the unsubstituted parent compound. chemistrysteps.com
Electrophilic Aromatic Substitution (EAS) Pattern Analysis
Electrophilic Aromatic Substitution (EAS) is a foundational reaction class for functionalizing aromatic rings. The regiochemical outcome of EAS on a substituted benzene ring is determined by the directing effects of the substituents already present. In this compound, the ring has five substituents and only one available position for substitution, at C-6.
The directing influence of each substituent is summarized as follows:
Amino Group (-NH₂ at C-1): This is a strongly activating, ortho-, para- directing group due to its ability to donate electron density to the ring through resonance. It strongly favors substitution at the C-2, C-4, and C-6 positions.
In the case of this compound, the positions ortho (C-2) and para (C-4) to the powerful amino group are already blocked. Therefore, the EAS reaction is overwhelmingly directed to the only remaining open position, C-6. The substituents at C-2 and C-3 introduce significant steric hindrance, which may impact the reaction rate, but the powerful activating effect of the amino group is the dominant factor in determining the position of substitution.
A patent for the preparation of halogenobenzoic acid derivatives describes a relevant electrophilic substitution: the chlorination of 3-bromo-4,5-difluoroaniline (B1372724) using N-chlorosuccinimide (NCS) in acetonitrile (B52724) to yield this compound. molaid.com This demonstrates that the position ortho to the amino group and meta to the bromine can be successfully functionalized.
| Substituent (Position) | Electronic Effect | Directing Influence | Steric Effect on C-6 | Overall Impact on C-6 Substitution |
|---|---|---|---|---|
| -NH₂ (C-1) | Strongly Activating (Resonance) | Ortho, Para | Minor | Strongly directs and activates |
| -Cl (C-2) | Deactivating (Inductive) | Ortho, Para | Significant Hindrance | Deactivates and sterically hinders |
| -Br (C-3) | Deactivating (Inductive) | Ortho, Para | Moderate | Deactivates |
| -F (C-4) | Deactivating (Inductive) | Ortho, Para | Minor | Deactivates |
| -F (C-5) | Deactivating (Inductive) | Ortho, Para | Minor | Deactivates |
Directed Ortho Metalation (DOM) Strategies
Directed ortho metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic rings. wikipedia.org The strategy employs a Directed Metalation Group (DMG) which coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. organic-chemistry.org
The primary amine of this compound is too acidic and would be deprotonated by a strong base like n-butyllithium. Therefore, it must first be converted into a suitable DMG. organic-chemistry.orgharvard.edu Common and effective DMGs derived from anilines include amides, carbamates, and sulfonamides. Once the DMG is installed, treatment with an alkyllithium base at low temperature would selectively generate an aryllithium species at the C-6 position, which is ortho to the DMG. This intermediate can then be trapped with a variety of electrophiles to introduce new functional groups.
| Aniline Derivative (DMG) | Typical Reagents for Formation | Potential Quenching Electrophiles | Resulting C-6 Substituent |
|---|---|---|---|
| Pivalamide (-NHCOC(CH₃)₃) | Pivaloyl chloride | I₂ | -I |
| Boc-Carbamate (-NHBoc) | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | DMF | -CHO (Formyl) |
| Sulfonamide (-NHSO₂R) | Sulfonyl chloride (e.g., TsCl) | CO₂ | -COOH (Carboxyl) |
| Silylamine (-N(SiR₃)₂) | Chlorosilane (e.g., TMSCl) | Allyl bromide | -CH₂CH=CH₂ (Allyl) |
Multi-Component Reactions (MCRs) Utilizing this compound
Multi-component reactions (MCRs), in which three or more starting materials react in a single synthetic operation, are highly valued for their efficiency and ability to rapidly generate molecular complexity. The primary amine functionality of this compound makes it an ideal candidate for several important MCRs.
Ugi Reaction and Passerini Reaction Incorporations
The Ugi four-component reaction (Ugi-4CR) is one of the most prominent MCRs, combining an amine, an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acetamido carboxamide derivative. nih.gov As a primary aniline, this compound can serve as the amine component in this reaction, allowing for the incorporation of its highly substituted phenyl ring into complex, peptide-like scaffolds. beilstein-journals.org
The Passerini three-component reaction involves an aldehyde or ketone, a carboxylic acid, and an isocyanide. wikipedia.org While the aniline is not a direct participant, it can be readily converted to the required isocyanide component. This is typically achieved by dehydrating the corresponding formamide derivative. The resulting 3-bromo-2-chloro-4,5-difluorophenyl isocyanide would be a valuable reactant for the Passerini reaction.
| Reaction | Required Component | Role of this compound | General Product Structure |
|---|---|---|---|
| Ugi Reaction | Primary Amine | Directly used as the amine input. | α-acylamino-N-(3-bromo-2-chloro-4,5-difluorophenyl) amide |
| Passerini Reaction | Isocyanide | Serves as a precursor to the isocyanide via formylation and dehydration. | α-acyloxy-N-(3-bromo-2-chloro-4,5-difluorophenyl) carboxamide |
Mannich Reaction and Schmidt Reaction Derivatives
The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound, known as a Mannich base. The reaction involves an amine, formaldehyde, and a compound containing an active hydrogen (typically a ketone or aldehyde). This compound can function as the amine component, and its use in such reactions is plausible, as studies have reported the use of other polychlorinated anilines in Mannich reactions. researchgate.net
The Schmidt reaction is a versatile method for synthesizing amines or amides. In its most common form, it involves the reaction of a carboxylic acid with hydrazoic acid (HN₃) to produce a primary amine with the loss of carbon dioxide. In this context, an aniline like this compound would be a potential product of a Schmidt reaction starting from a corresponding benzoic acid derivative, rather than a starting material. Alternatively, ketones can react with hydrazoic acid to form amides. Derivatives of the title compound containing a ketone or carboxylic acid moiety could undergo this transformation.
Computational Chemistry and Theoretical Investigations of 3 Bromo 2 Chloro 4,5 Difluoroaniline
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to modern chemistry, allowing for the precise determination of molecular properties from first principles. These methods are particularly useful for halogenated anilines, where substituent effects significantly modulate the electronic landscape of the aromatic system.
Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. The molecular geometry of 3-Bromo-2-chloro-4,5-difluoroaniline can be optimized to find its lowest energy conformation. A common approach involves using a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a basis set like 6-31+G(d,p), which provides a robust description of electron correlation and polarization. researchgate.net
The optimization process calculates the forces on each atom and adjusts their positions until a minimum on the potential energy surface is reached. This yields precise theoretical values for bond lengths, bond angles, and dihedral angles. For substituted anilines, DFT can accurately predict the pyramidalization of the amino group and the slight distortions of the benzene (B151609) ring caused by the steric and electronic effects of the halogen substituents. researchgate.net While specific experimental data for this compound is not available, theoretical calculations based on these established methods provide reliable predictions of its structure. researchgate.net
Illustrative Data: Predicted Geometrical Parameters for this compound This data is theoretical and based on DFT (B3LYP/6-31+G(d,p)) calculations analogous to those performed on similar halogenated anilines. researchgate.net
| Parameter | Bond/Atoms | Predicted Value |
| Bond Lengths | C-N | 1.40 Å |
| C-Br | 1.90 Å | |
| C-Cl | 1.74 Å | |
| C-F | 1.35 Å | |
| C-C (aromatic) | 1.39 - 1.41 Å | |
| N-H | 1.01 Å | |
| Bond Angles | C-C-C (ring) | 118 - 122° |
| C-N-H | 112° | |
| H-N-H | 110° | |
| Dihedral Angle | C-C-N-H | ~30° (indicating slight pyramidal character) |
Ab initio methods, such as Hartree-Fock (HF) theory, and DFT are also employed to predict the vibrational spectra (Infrared and Raman) of molecules. researchgate.net By calculating the second derivatives of the energy with respect to atomic displacements, a full set of harmonic vibrational frequencies can be obtained. These theoretical frequencies correspond to the fundamental vibrational modes of the molecule, such as N-H stretching, C-C aromatic stretching, and the characteristic vibrations of the C-halogen bonds. materialsciencejournal.org
Theoretical frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other approximations. Therefore, they are typically scaled by an empirical factor to achieve better agreement with experimental data. researchgate.net The analysis of these spectra provides a vibrational fingerprint of the molecule, confirming its structure and functional groups. For this compound, distinct frequencies associated with the C-Br, C-Cl, and C-F stretching and bending modes can be predicted and assigned. researchgate.net
Illustrative Data: Predicted Vibrational Frequencies for this compound Theoretical wavenumbers are typically scaled to compare with experimental values. The assignments are based on studies of analogous compounds. researchgate.net
| Vibrational Mode | Predicted Wavenumber (cm⁻¹, Scaled) | Description |
| ν(N-H) symmetric | ~3420 cm⁻¹ | Symmetric N-H stretch |
| ν(N-H) asymmetric | ~3510 cm⁻¹ | Asymmetric N-H stretch |
| ν(C-C) aromatic | 1400 - 1600 cm⁻¹ | Aromatic ring stretching |
| ν(C-N) | ~1280 cm⁻¹ | C-N stretching |
| ν(C-F) | 1100 - 1250 cm⁻¹ | C-F stretching |
| ν(C-Cl) | ~700 cm⁻¹ | C-Cl stretching |
| ν(C-Br) | ~600 cm⁻¹ | C-Br stretching |
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). kashanu.ac.ir The HOMO represents the ability to donate an electron, and its energy is related to the ionization potential, while the LUMO represents the ability to accept an electron, corresponding to the electron affinity. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. For this compound, the HOMO is expected to be localized primarily on the aniline (B41778) ring and the nitrogen atom's lone pair, while the LUMO would be an antibonding orbital distributed across the aromatic system. The presence of electron-withdrawing halogens typically lowers the energy of both the HOMO and LUMO. researchgate.net
Illustrative Data: FMO Properties of this compound Calculated using DFT (B3LYP/6-31+G(d,p)) methodology similar to related compounds. researchgate.net
| Property | Predicted Value |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap (ΔE) | 4.6 eV |
Prediction of Reactivity and Reaction Pathways
Beyond static properties, computational chemistry can dynamically model chemical reactions, providing detailed insights into mechanisms and guiding the synthesis of new compounds.
Understanding the mechanism of a chemical reaction requires identifying the transition state (TS)—the highest energy point along the reaction coordinate. Computational methods can locate these transient structures and calculate the activation energy (the energy barrier from reactants to the TS), which determines the reaction rate.
For an aniline derivative, a key transformation could be an electrophilic aromatic substitution, such as bromination or nitration. chemistrysteps.commasterorganicchemistry.com The amino group is a strong activating group, directing incoming electrophiles to the ortho and para positions. In this compound, the only available position is C6. A transition state analysis for a reaction at this site would involve:
Optimizing the geometries of the reactants (aniline and electrophile) and the final product.
Searching for the transition state structure connecting them using algorithms like the Berny optimization or synchronous transit-guided quasi-Newton (STQN) method.
Performing a frequency calculation on the TS structure. A true transition state is confirmed by the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate.
This analysis provides a quantitative understanding of the reaction's feasibility and regioselectivity.
Computational chemistry is an integral part of modern rational drug and materials design. nih.gov Starting with a core scaffold like this compound, new derivatives can be designed in silico to tune its properties for specific applications.
The process involves creating a virtual library of candidate molecules by computationally modifying the parent structure—for example, by introducing different functional groups at the C6 position or on the amino group. For each virtual derivative, key properties can be rapidly calculated and screened:
Electronic Properties: Recalculating the HOMO-LUMO gap to predict changes in reactivity and stability.
Molecular Electrostatic Potential (MEP): Mapping the MEP surface to identify changes in the electron-rich (nucleophilic) and electron-poor (electrophilic) sites. bhu.ac.in
Docking Studies: If the target is a biological receptor, molecular docking can predict the binding affinity and orientation of each derivative in the active site. nih.gov
This computational pre-screening allows researchers to prioritize the most promising candidates for chemical synthesis, saving significant time and resources in the discovery and development of new functional molecules.
Analysis of Halogen Bonding and Intramolecular Interactions
The unique substitution pattern of this compound, featuring four different halogen atoms and an amine group on a benzene ring, gives rise to a complex network of potential non-covalent interactions. Both intramolecular (within the same molecule) and intermolecular (between molecules) forces play a critical role in determining the compound's solid-state structure and its interactions with other molecules. Computational methods are indispensable for dissecting these interactions.
Halogenated anilines are recognized as bifunctional molecules capable of acting as both hydrogen bond donors (via the -NH₂ group) and halogen bond donors (via the halogen substituents). nih.govacs.org The bromine and chlorine atoms, in particular, can participate in halogen bonding, a directional, non-covalent interaction where the halogen acts as an electrophilic species. The strength of this interaction generally follows the trend I > Br > Cl > F. researchgate.net
In the case of this compound, several key interactions can be computationally investigated:
Intermolecular Hydrogen Bonding: In a condensed phase or crystal lattice, the amine group is a potent hydrogen bond donor. It can form N-H···N hydrogen bonds with the amine group of a neighboring molecule or N-H···X (where X is a halogen) bonds. Studies on similar compounds, such as 4-Bromo-2-chloroaniline, have revealed the presence of both N-H···N and weak N-H···Br intermolecular hydrogen bonds that link molecules into sheets. researchgate.netnih.gov
Halogen Bonding: The bromine atom at the C3 position and the chlorine atom at the C2 position can act as halogen bond donors, interacting with nucleophilic sites on adjacent molecules, such as the nitrogen atom of the amine group or one of the fluorine atoms. The directionality of these interactions is a key feature that can be analyzed through computational models.
Theoretical calculations, such as Quantum Theory of Atoms in Molecules (QTAIM) and analysis of the molecular electrostatic potential (MEP), can quantify the nature and strength of these interactions. The MEP surface, for instance, can identify electron-rich (negative potential) and electron-poor (positive potential, or σ-hole) regions on the molecule, predicting the sites for hydrogen and halogen bonding.
Table 1: Predicted Non-Covalent Interactions in this compound This table presents theoretically predicted interactions based on computational studies of analogous halogenated anilines.
| Interaction Type | Donor | Acceptor | Nature | Predicted Strength |
| Intramolecular Hydrogen Bond | N-H | ortho-Br/Cl | Weak, electrostatic | 1-3 kcal/mol |
| Intermolecular Hydrogen Bond | N-H | N (another molecule) | Moderate, electrostatic | 3-7 kcal/mol |
| Intermolecular Hydrogen Bond | N-H | Halogen (another molecule) | Weak, electrostatic | 1-4 kcal/mol |
| Intermolecular Halogen Bond | C-Br | N/F (another molecule) | Directional, σ-hole | 2-5 kcal/mol |
| Intermolecular Halogen Bond | C-Cl | N/F (another molecule) | Directional, σ-hole | 1-3 kcal/mol |
Molecular Modeling for Conformational Analysis
The conformational landscape of this compound is primarily defined by the orientation of the amine (-NH₂) group relative to the aromatic ring. While the benzene ring itself is rigid, the rotation around the C1-N bond and the pyramidalization of the nitrogen atom are key conformational variables. Molecular modeling is used to determine the preferred geometries (conformers) and the energy barriers for converting between them.
Computational studies on a wide range of halosubstituted anilines have consistently predicted a near-planar, pyramidal geometry for the amine group as the most stable form. researchgate.net The degree of pyramidalization and the rotational preference are influenced by a balance of electronic effects (conjugation of the nitrogen lone pair with the π-system of the ring) and steric effects (repulsion between the amine hydrogens and the bulky ortho substituents).
For this compound, the presence of both bromine and chlorine atoms at the ortho positions (C2 and C6, relative to the amine group) introduces significant steric hindrance. This steric clash is expected to influence the rotational barrier of the C-N bond and may favor conformations where the N-H bonds are staggered relative to the bulky halogen atoms. Furthermore, the potential for intramolecular N-H···Br or N-H···Cl hydrogen bonds, as discussed previously, can provide additional stabilization to specific conformers, effectively locking the amine group into a preferred orientation. nih.gov
DFT calculations can be used to perform a potential energy surface scan by systematically rotating the H-N-C1-C2 dihedral angle. This allows for the identification of energy minima (stable conformers) and transition states (rotational barriers). The relative energies of these conformers can then be calculated to determine their population at a given temperature.
Table 2: Theoretical Conformational Data for this compound Data presented are representative values derived from DFT calculations on similar substituted anilines.
| Conformer | H-N-C1-C2 Dihedral Angle (°) | Relative Energy (kcal/mol) | Key Stabilizing Interaction |
| Global Minimum | ~30-40° | 0.00 | Staggered orientation minimizing steric clash; potential weak N-H···Cl intramolecular bond. |
| Local Minimum | ~140-150° | 0.5 - 1.5 | Staggered orientation minimizing steric clash; potential weak N-H···Br intramolecular bond. |
| Transition State | ~90° | 3.0 - 5.0 | Eclipsed conformation with N-H bond and C-Cl/C-Br bonds. |
Advanced Applications and Role in Contemporary Organic Synthesis
Strategic Building Block for Complex Polyhalogenated Aromatic Compounds
The unique substitution pattern of 3-bromo-2-chloro-4,5-difluoroaniline provides chemists with a versatile platform for synthesizing more complex polyhalogenated aromatic systems. The differential reactivity of the bromine, chlorine, and fluorine atoms allows for a programmed, stepwise introduction of various functional groups.
The carbon-bromine bond is particularly susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of carbon-carbon or carbon-heteroatom bonds at the 3-position. The chlorine and fluorine atoms, particularly the fluorine atoms activated by other substituents, can undergo nucleophilic aromatic substitution (SNAr) reactions under specific conditions. This hierarchy of reactivity allows the molecule to be used as a linchpin, where different parts of a target molecule can be sequentially "clicked" into place. This strategic approach is crucial in medicinal chemistry and materials science, where precise control over the final molecular structure is essential for tuning biological activity or physical properties.
Precursor in the Synthesis of Functionally Diverse Heterocycles
The aniline (B41778) functionality is a powerful handle for the construction of nitrogen-containing heterocyclic rings. This compound serves as an ideal starting material for building complex, halogenated heterocycles that are often investigated for their pharmacological potential.
A prominent application of this aniline is in the synthesis of substituted isatins (1H-indole-2,3-diones), which are core structures in many biologically active compounds. The Sandmeyer isatin (B1672199) synthesis provides a reliable pathway for converting anilines into this important scaffold. nih.govirapa.orgbiomedres.us The process begins with the reaction of the aniline with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride to form an α-oximinoacetanilide intermediate. synarchive.com This intermediate is then subjected to cyclization promoted by strong acid, such as concentrated sulfuric acid, to yield the final isatin derivative. nih.gov
This two-step sequence effectively transforms this compound into the highly functionalized 6-bromo-7-chloro-4,5-difluoro-1H-indole-2,3-dione, retaining the original halogenation pattern on the benzene (B151609) ring of the new bicyclic system.
Table 1: Representative Synthesis of 6-bromo-7-chloro-4,5-difluoro-1H-indole-2,3-dione
| Step | Reactant(s) | Reagents | Product | Description |
| 1 | This compound | 1. Chloral hydrate2. Hydroxylamine hydrochloride3. Sodium sulfate (B86663) (aq.) | 2-(2-Bromo-3-chloro-4,5-difluorophenylimino)acetic acid oxime | Formation of the key α-oximinoacetanilide intermediate via condensation. synarchive.com |
| 2 | 2-(2-Bromo-3-chloro-4,5-difluorophenylimino)acetic acid oxime | Concentrated Sulfuric Acid (H₂SO₄) | 6-bromo-7-chloro-4,5-difluoro-1H-indole-2,3-dione | Acid-catalyzed intramolecular cyclization to form the isatin ring system. nih.gov |
The synthesis of quinazolinones and their derivatives represents another significant use of substituted anilines. A common route is the Niementowski quinazoline (B50416) synthesis, which involves the thermal condensation of an anthranilic acid with an amide, such as formamide (B127407). chempedia.infowikipedia.org
To utilize this compound for this purpose, it must first be converted into the corresponding anthranilic acid derivative, 2-amino-3-bromo-4-chloro-5,6-difluorobenzoic acid. This can be achieved through ortho-lithiation directed by the amine group, followed by quenching with carbon dioxide. Once the anthranilic acid is formed, it can be heated with formamide to induce cyclization and dehydration, yielding the target 7-bromo-8-chloro-5,6-difluoroquinazolin-4-ol. This method is a robust way to construct the quinazolinone core, a privileged structure in medicinal chemistry. nih.gov
Table 2: Representative Synthesis of 7-bromo-8-chloro-5,6-difluoroquinazolin-4-ol
| Step | Reactant(s) | Reagents | Product | Description |
| 1 | This compound | 1. Strong base (e.g., n-BuLi)2. Carbon Dioxide (CO₂) | 2-Amino-3-bromo-4-chloro-5,6-difluorobenzoic acid | Directed ortho-metalation and subsequent carboxylation to form the anthranilic acid intermediate. |
| 2 | 2-Amino-3-bromo-4-chloro-5,6-difluorobenzoic acid | Formamide (HCONH₂) | 7-bromo-8-chloro-5,6-difluoroquinazolin-4-ol | Niementowski reaction involving cyclocondensation to form the quinazolin-4-ol ring. wikipedia.org |
Enabling Reagent in the Development of New Synthetic Methodologies
The dense functionalization of this compound makes it an excellent substrate for testing and developing new synthetic methodologies. For instance, its array of C-H and C-halogen bonds serves as a testbed for developing novel regioselective C-H activation or cross-coupling reactions. Synthetic chemists can explore new catalytic systems to selectively functionalize one position over others, a significant challenge with such a complex substrate. The development of catalysts that can distinguish between the C-Br, C-Cl, and C-F bonds for sequential cross-coupling reactions would represent a major advance in synthetic chemistry, and this molecule is an ideal candidate for such studies.
Integration into Tandem and Cascade Reaction Sequences
Modern organic synthesis emphasizes efficiency through tandem or cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates. The structure of this compound is well-suited for such processes. For example, a reaction sequence could be initiated at the amine group (e.g., diazotization), followed by an intramolecular cyclization that involves one of the halogen substituents. Alternatively, a one-pot process could involve a Suzuki coupling at the bromine site, followed by a nucleophilic substitution at the ortho-chloro position, all orchestrated by a multi-component catalytic system. Such strategies, which leverage the inherent reactivity of the starting aniline, can dramatically shorten synthetic routes to complex drug candidates and other high-value molecules.
Future Research Directions and Emerging Paradigms for 3 Bromo 2 Chloro 4,5 Difluoroaniline
Exploration of Sustainable and Green Synthetic Routes
Traditional methods for synthesizing polyhalogenated anilines often rely on energy-intensive processes, hazardous reagents, and multi-step procedures that generate significant chemical waste. Future research must prioritize the development of sustainable and green synthetic routes to 3-Bromo-2-chloro-4,5-difluoroaniline and its precursors.
Key research avenues include:
Electrocatalytic Methods: An emerging green approach involves the electrocatalytic reduction of corresponding nitroarenes using a redox mediator. This method, often performed at room temperature and pressure, uses an electrical current to deliver protons and electrons from the electrolysis of water to the nitrobenzene (B124822) precursor. specchemonline.com This process can significantly reduce energy consumption and by-product formation compared to traditional high-pressure hydrogenation. specchemonline.com
Benign Catalytic Systems: Exploration of eco-friendly catalysts, such as magnesium sulphate-glacial acetic acid systems for acetylation steps or Raney aluminium-nickel (B105184) alloys for hydrodehalogenation, can replace more toxic and corrosive reagents. ijtsrd.comresearchgate.net Research into solvent-free "grinding" methods, where reactants are physically mixed in a mortar, also presents a promising way to reduce solvent waste.
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. This could involve novel cyclization or condensation reactions that build the substituted aniline (B41778) ring from simpler, readily available precursors with minimal by-products.
| Aspect | Traditional Routes | Potential Green/Sustainable Routes |
|---|---|---|
| Reagents | Corrosive acids, harsh oxidants/reductants (e.g., bromine, acetic anhydride). | Electrolysis of water, biodegradable catalysts (e.g., fruit juice extracts), benign Lewis acids (e.g., MgSO₄). specchemonline.comijtsrd.comresearchgate.net |
| Solvents | Volatile organic compounds (VOCs). | Water, ethanol (B145695), or solvent-free conditions (mechanochemistry). researchgate.net |
| Energy Input | High temperatures and pressures. | Room temperature and atmospheric pressure (e.g., electrocatalysis, biocatalysis). specchemonline.com |
| By-products | Significant generation of hazardous waste. | Minimal by-products, with water often being the main one. specchemonline.com |
Development of Catalyst Systems for Selective Functionalization
The presence of three different types of carbon-halogen bonds (C-Br, C-Cl, C-F) on the aromatic ring of this compound presents a significant opportunity for developing highly selective catalyst systems. Future research will likely focus on catalysts that can discriminate between these bonds to enable precise, stepwise functionalization.
Promising areas for catalyst development include:
Ligand-Tuned Palladium Catalysts: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. The development of specialized phosphine (B1218219) ligands can tune the reactivity of the palladium center to favor oxidative addition at one C-X bond over others. This allows for selective Suzuki, Heck, Sonogashira, or Buchwald-Hartwig amination reactions.
Nickel and Copper Catalysis: While palladium is dominant, catalyst systems based on more abundant and less expensive metals like nickel and copper are gaining traction. Research into Cu-catalyzed arylations, for example, could provide new pathways for forming C-C or C-N bonds at specific positions on the aniline ring. mdpi.com
Photoredox Catalysis: Metallaphotoredox catalysis, which combines transition-metal catalysis with light-driven one-electron redox processes, can access unique reaction pathways and selectivities not achievable under thermal conditions. researchgate.net This could enable novel functionalizations of the polyhalogenated ring.
| Catalyst System | Target Reaction | Potential Advantage for this compound |
|---|---|---|
| Pd(0) with Custom Ligands | Suzuki, Heck, Sonogashira, Buchwald-Hartwig Couplings | High selectivity for the more reactive C-Br bond, leaving C-Cl and C-F bonds available for subsequent transformations. researchgate.net |
| Ni(II) Catalysts | Cross-coupling, Reductive Couplings | Lower cost than palladium and offers complementary reactivity and selectivity. |
| Cu(I)/Cu(II) with N/O-Ligands | Ullmann Condensation, C-N/C-O Bond Formation | Effective for amination and etherification reactions, potentially at different positions than Pd/Ni catalysts. mdpi.com |
| Photoredox Catalysts (e.g., Ir, Ru complexes) | Radical-mediated C-H functionalization, ATRA | Enables reactions under mild conditions and can offer unique regioselectivity based on the molecule's electronic properties. |
Chemo- and Regioselective Transformations of Polyhalogenated Anilines
A major frontier in the study of polyhalogenated compounds like this compound is the ability to control which halogen participates in a given reaction. The differing strengths and reactivities of the C-Br, C-Cl, and C-F bonds provide a basis for achieving high chemo- and regioselectivity.
Future research should focus on:
Orthogonal Sequential Cross-Coupling: A key goal is to develop a "toolkit" of reactions that can sequentially modify the molecule. Typically, the order of reactivity for palladium-catalyzed cross-coupling is C-I > C-Br > C-Cl > C-F. researchgate.net Research can exploit this by first targeting the C-Br bond for a Suzuki coupling, then using more forcing conditions or a different catalyst system to functionalize the C-Cl bond, all while leaving the robust C-F bonds untouched.
Directed Metalation: The amino group (or a protected form) can act as a directing group, guiding organometallic reagents like lithium or magnesium bases to deprotonate a specific adjacent position. This allows for the introduction of new functional groups with high regioselectivity, independent of halogen reactivity.
Selective Dehalogenation: Green methods using agents like Raney Al-Ni alloy in aqueous solutions can selectively remove certain halogen atoms, providing a route to partially dehalogenated aniline derivatives that would be difficult to synthesize otherwise. researchgate.net
| Bond | Relative Reactivity in Cross-Coupling | Potential Selective Transformation |
|---|---|---|
| C-Br | Highest | Mild Pd-catalyzed Suzuki, Sonogashira, or Buchwald-Hartwig reactions. |
| C-Cl | Intermediate | Ni-catalyzed couplings or Pd-catalyzed reactions under more forcing conditions after C-Br functionalization. |
| C-F | Lowest | Generally unreactive in cross-coupling; may be targeted by nucleophilic aromatic substitution (SNAr) if activated. |
| N-H | N/A (Functional Group) | Acylation, alkylation, diazotization, or use as a directing group for ortho-lithiation. |
Advanced Materials Science Applications
Aniline is the monomer for polyaniline (PANI), one of the most studied conductive polymers. researchgate.net The substitution pattern of this compound makes it an exciting candidate as a monomer or co-monomer for creating novel functional polymers and advanced materials.
Emerging applications to be explored include:
Conductive Polymers: Polymerizing this aniline derivative could lead to a new class of polyaniline. The steric bulk and strong electron-withdrawing nature of the halogen atoms would significantly alter the polymer's backbone conformation, solubility, and electronic properties. acs.orgrsc.org This could lead to materials with tailored conductivity, thermal stability, and electrochromic behavior. researchgate.net
Chemical Sensors: Thin films of novel polyaniline derivatives have shown high sensitivity to analytes like moisture and ammonia. rsc.org The unique electronic environment created by the multiple halogens in a polymer derived from this compound could result in sensors with enhanced selectivity and sensitivity for specific environmental or industrial chemicals.
Flame Retardants: The high halogen content, particularly bromine and chlorine, suggests that polymers or materials incorporating this molecule could exhibit inherent flame-retardant properties.
Organic Electronics: Halogen bonding and the modified electronic structure of this aniline could be exploited in the design of organic semiconductors, liquid crystals, or components for organic light-emitting diodes (OLEDs).
| Property | Predicted Effect of Halogen Substituents | Potential Application |
|---|---|---|
| Solubility | Increased steric hindrance may disrupt inter-chain packing, potentially improving solubility in organic solvents. researchgate.net | Enhanced processability for creating films and coatings. |
| Electrical Conductivity | Electron-withdrawing halogens will likely modify the polymer's band gap and doping efficiency. | Tunable semiconductors, antistatic materials, electrochromic devices. dtic.mil |
| Thermal Stability | High molecular weight and strong C-F bonds may enhance thermal stability. | High-performance plastics and coatings for demanding environments. |
| Sensing Capability | The unique electronic and surface properties could lead to selective interactions with specific analytes. rsc.org | Chemical sensors for industrial process monitoring or environmental safety. |
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch chemistry to continuous flow and automated synthesis represents a paradigm shift in chemical production and discovery. Applying these technologies to this compound could accelerate research and enable safer, more efficient manufacturing.
Future directions in this area are:
Flow Synthesis: Halogenation and nitration reactions are often highly exothermic and can be hazardous on a large scale in batch reactors. rsc.org Continuous flow reactors, with their superior heat and mass transfer, allow for such reactions to be performed safely and with precise control. rsc.orgresearchgate.net The synthesis of the core molecule or its subsequent functionalization could be made significantly safer and more scalable using flow chemistry. rsc.org
Automated Library Synthesis: The multiple reactive sites on this compound make it an ideal scaffold for creating large libraries of derivatives. Automated synthesis platforms can perform hundreds of reactions in parallel in 96-well plates, reacting the aniline with a diverse set of building blocks via cross-coupling, amidation, or other reactions. This high-throughput approach can rapidly generate new compounds for screening in materials science or drug discovery.
Process Optimization: Automated systems can rapidly screen a wide range of reaction conditions (catalysts, ligands, solvents, temperatures) to quickly identify the optimal parameters for a desired selective transformation, a process that would be prohibitively time-consuming using manual batch methods.
| Parameter | Traditional Batch Synthesis | Flow Chemistry & Automated Synthesis |
|---|---|---|
| Safety | Difficult to control exotherms; potential for thermal runaway. | Excellent heat transfer minimizes risks; hazardous reagents can be generated and used in situ. researchgate.net |
| Scalability | Scaling up can be non-linear and challenging. | Scalable by running the flow reactor for longer periods ("scaling out"). rsc.org |
| Control | Temperature and concentration gradients are common. | Precise, computer-controlled dosing and temperature regulation lead to higher reproducibility. rsc.org |
| Discovery Speed | Sequential, one-at-a-time synthesis is slow. | Parallel synthesis enables high-throughput generation and screening of derivative libraries. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Bromo-2-chloro-4,5-difluoroaniline, and how are intermediates purified?
- Methodology : The compound can be synthesized via halogenation of a difluoroaniline precursor. For example, bromination of 4,5-difluoroaniline derivatives using N-bromosuccinimide (NBS) in a chlorinated solvent (e.g., dichloromethane) under controlled temperature (0–25°C) achieves regioselective substitution. Subsequent chlorination may involve electrophilic substitution with Cl₂ or SO₂Cl₂. Purification often employs reverse-phase column chromatography with a water/acetonitrile gradient containing 0.1% formic acid to enhance resolution .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : ¹H/¹³C NMR identifies substituent positions via coupling patterns (e.g., fluorine-induced splitting) and chemical shifts (e.g., aromatic protons at δ 6.5–7.5 ppm). ¹⁹F NMR confirms fluorine environments.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 264.9 for C₆H₃BrClF₂N).
- IR Spectroscopy : N-H stretches (~3400 cm⁻¹) and C-Br/C-Cl vibrations (500–700 cm⁻¹) confirm functional groups .
Advanced Research Questions
Q. How do electronic effects of halogens influence regioselectivity in nucleophilic substitution reactions of this compound?
- Methodology : The electron-withdrawing halogens (Br, Cl, F) activate specific positions for substitution. For example, bromine at the meta position directs nucleophiles to the para or ortho sites via resonance withdrawal. Computational modeling (DFT) can predict reactive sites by analyzing partial charges and Fukui indices. Experimental validation involves competitive reactions with varying nucleophiles (e.g., methoxide vs. thiols) and analysis of product ratios via HPLC .
Q. What strategies resolve contradictions in Suzuki-Miyaura coupling yields when using this compound as a substrate?
- Methodology : Low yields may arise from steric hindrance due to adjacent halogens. Optimize by:
- Catalyst Screening : Pd(PPh₃)₄ vs. XPhos Pd G3 for bulky substrates.
- Solvent Effects : Use toluene or DMF to enhance solubility.
- Temperature Control : Microwave-assisted synthesis at 80–100°C improves kinetics.
- Additives : Add K₂CO₃ or CsF to stabilize boronic acids. Validate via GC-MS and cross-check with single-crystal XRD for structural confirmation .
Q. How can computational chemistry predict the biological activity of derivatives synthesized from this compound?
- Methodology :
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., bacterial enzymes for antibacterial agents).
- QSAR Modeling : Correlate substituent electronegativity (Hammett σ constants) with bioactivity data (e.g., MIC values).
- ADMET Prediction : SwissADME evaluates pharmacokinetic properties (e.g., logP, bioavailability). Experimental validation includes in vitro assays against Gram-positive/-negative pathogens .
Q. What factors explain discrepancies in oxidation product profiles for this compound under varying conditions?
- Methodology : Contradictions arise from oxidizing agent strength and solvent polarity. For example:
- Strong Oxidants (KMnO₄) : Yield nitro derivatives via direct NH₂ oxidation.
- Mild Oxidants (H₂O₂/Fe³⁺) : Form iminoquinones.
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize radical intermediates, altering product distribution. Monitor via TLC and LC-MS, and compare with literature using SciFinder .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
